![molecular formula C12H13N3O3S B5720920 {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Overview
Description
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as ETA, is a novel compound that has gained significant attention in the field of medicinal chemistry. ETA is a triazole derivative that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood. However, it is believed that {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various biological pathways. {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels, lower blood pressure, and reduce inflammation. {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been shown to exhibit antioxidant activity and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it a suitable candidate for various biological assays. However, {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid also has some limitations. It has poor solubility in water, which can affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid research. One area of interest is the development of {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid's potential as a novel therapeutic agent for various diseases makes it an exciting area of research for future studies.
Conclusion
In conclusion, {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a novel compound that has shown promising results in various scientific research applications. Its potential as an anticancer, antimicrobial, antifungal, and anti-inflammatory agent makes it an exciting area of research for future studies. The development of {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives and investigation of its potential use in neurological disorders are areas of interest for future research.
Synthesis Methods
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form 5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol. The thiol is then reacted with chloroacetic acid to form {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid.
Scientific Research Applications
{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been studied for its potential use as an antidiabetic and antihypertensive agent.
properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-9-6-4-3-5-8(9)11-13-12(15-14-11)19-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIKCMQSTHHYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5835464 |
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